N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide
Description
N-{[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methyl-linked propanamide side chain bearing a 4-methoxyphenyl moiety. Its synthesis likely involves nucleophilic substitution reactions on trichlorotriazine intermediates, as seen in analogous compounds (e.g., ). Spectroscopic characterization methods such as ¹H NMR, ¹³C NMR, HRMS, and FT-IR are critical for confirming its structure .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-22(2)16-19-14(20-17(21-16)25-4)11-18-15(23)10-7-12-5-8-13(24-3)9-6-12/h5-6,8-9H,7,10-11H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRIZOCQBMFMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CCC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituents on the Triazine Core
- Target Compound: 4-(dimethylamino), 6-methoxy, and methyl-propanamide substituents.
- (E)-N-(4-(Dimethylamino)-6-Styryl-1,3,5-Triazin-2-yl) Acetamide (Compound B, ): Features a styryl group (trans-C=C) at position 6 and an acetamide side chain.
- Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (): Contains bromo and formylphenoxy groups, enhancing electrophilic reactivity for further derivatization. The absence of a dimethylamino group may limit electron-donating effects compared to the target compound .
Side Chain Variations
- Target Compound : Propanamide chain with 4-methoxyphenyl, offering moderate lipophilicity.
- N-(3,4-Dichlorophenyl) Propanamide (Propanil, ) : Dichlorophenyl group confers higher lipophilicity and herbicidal activity but lacks the triazine core, limiting multi-target interactions .
Computational and Physicochemical Properties
- Target Compound vs. Compound B () :
- Frontier Molecular Orbitals (FMOs) : The styryl group in Compound B lowers the HOMO-LUMO gap compared to the methoxy group in the target compound, enhancing charge-transfer capabilities .
- Solubility : The methoxy groups in the target compound improve aqueous solubility relative to the styryl group’s hydrophobicity in Compound B .
- Target Compound vs. Acrylamide Derivative () :
- The acrylamide’s conjugated system may increase stability against metabolic degradation compared to the propanamide’s flexible chain .
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